![molecular formula C7H16Cl2N2 B2455191 3-氮杂双环[3.2.1]辛烷-1-胺二盐酸盐 CAS No. 2375272-92-5](/img/structure/B2455191.png)
3-氮杂双环[3.2.1]辛烷-1-胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride is a nitrogen-containing heterocyclic compound. It is characterized by a bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring.
科学研究应用
3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Due to its potential bioactive properties, it is explored for drug discovery and development.
Industry: It is used in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a series of cyclization reactions.
Quaternization: The amine group can react with an alkylating agent to form a quaternary ammonium salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Alkylating agents like methyl iodide (CH3I) or acylating agents like acetic anhydride (C4H6O3) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various alkylated or acylated derivatives.
作用机制
The mechanism of action of 3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride involves its interaction with molecular targets and pathways. The primary amine group can undergo quaternization, forming a quaternary ammonium salt, which can interact with various biological targets. Additionally, the compound can be deprotonated by a strong base to form a nucleophilic intermediate, facilitating further reactions.
相似化合物的比较
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom.
8-Azabicyclo[3.2.1]octane: Another structurally related compound, often found in tropane alkaloids.
Uniqueness
3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride is unique due to its specific bicyclic structure and the position of the nitrogen atom.
属性
IUPAC Name |
3-azabicyclo[3.2.1]octan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-7-2-1-6(3-7)4-9-5-7;;/h6,9H,1-5,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWYCQYRPNJEBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CNC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{5-ETHYL-3-[(3-FLUOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]THIOPHEN-2-YL}BENZAMIDE](/img/structure/B2455108.png)
![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2455109.png)
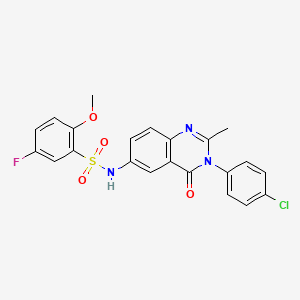
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2455111.png)
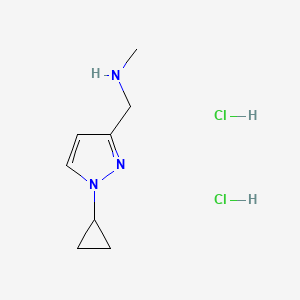
![3,5-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2455114.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2455115.png)
![2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid](/img/structure/B2455119.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide](/img/structure/B2455123.png)

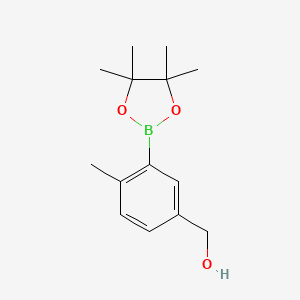
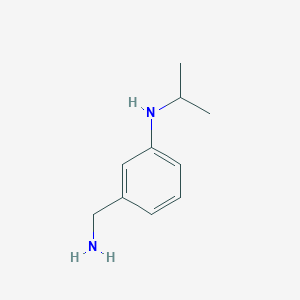
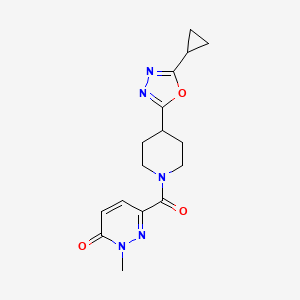
![4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2455131.png)
